Clesacostat

Catalog No.
S8477980
CAS No.
1370448-25-1
M.F
C28H30N4O5
M. Wt
502.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Clesacostat

CAS Number

1370448-25-1

Product Name

Clesacostat

IUPAC Name

4-[6-methoxy-4-(7-oxo-1-propan-2-ylspiro[4,6-dihydroindazole-5,4'-piperidine]-1'-carbonyl)pyridin-2-yl]benzoic acid

Molecular Formula

C28H30N4O5

Molecular Weight

502.6 g/mol

InChI

InChI=1S/C28H30N4O5/c1-17(2)32-25-21(16-29-32)14-28(15-23(25)33)8-10-31(11-9-28)26(34)20-12-22(30-24(13-20)37-3)18-4-6-19(7-5-18)27(35)36/h4-7,12-13,16-17H,8-11,14-15H2,1-3H3,(H,35,36)

InChI Key

LXZMHBHEXAELHH-UHFFFAOYSA-N

SMILES

CC(C)N1C2=C(CC3(CCN(CC3)C(=O)C4=CC(=NC(=C4)OC)C5=CC=C(C=C5)C(=O)O)CC2=O)C=N1

Canonical SMILES

CC(C)N1C2=C(CC3(CCN(CC3)C(=O)C4=CC(=NC(=C4)OC)C5=CC=C(C=C5)C(=O)O)CC2=O)C=N1

Clesacostat, also known by its developmental code PF-05221304, is a synthetic organic compound classified as an acetyl-CoA carboxylase inhibitor. It is primarily under investigation for the treatment of non-alcoholic steatohepatitis, a serious liver condition characterized by fat accumulation, inflammation, and potential liver damage. The chemical formula for clesacostat is C28H30N4O5C_{28}H_{30}N_{4}O_{5}, with a molecular weight of approximately 502.57 g/mol . Its structure features a complex arrangement that includes a benzoic acid moiety and a spirocyclic system, which contributes to its unique pharmacological properties .

Clesacostat functions by inhibiting the enzyme acetyl-CoA carboxylase, which plays a critical role in fatty acid synthesis. This inhibition leads to decreased levels of malonyl-CoA, thereby reducing the synthesis of fatty acids and triglycerides in the liver. The chemical reaction can be summarized as follows:

Acetyl CoA+ATPMalonyl CoA+ADP+Pi\text{Acetyl CoA}+\text{ATP}\rightarrow \text{Malonyl CoA}+\text{ADP}+\text{Pi}

By inhibiting this pathway, clesacostat aims to mitigate the progression of non-alcoholic fatty liver disease by reducing liver steatosis .

The synthesis of clesacostat involves several steps typical of complex organic compounds. While specific proprietary methods are not publicly disclosed, it generally includes:

  • Formation of Key Intermediates: Starting materials are reacted to form key intermediates that contain the necessary functional groups.
  • Cyclization Reactions: These intermediates undergo cyclization to form the spirocyclic structure characteristic of clesacostat.
  • Final Modifications: The final product is obtained through various modifications and purifications to ensure the desired purity and yield.

The exact synthetic pathway remains proprietary but is designed to optimize yield and purity while minimizing costs .

Clesacostat is primarily being developed for therapeutic applications related to non-alcoholic steatohepatitis and potentially other metabolic disorders linked to lipid metabolism. Its role as an acetyl-CoA carboxylase inhibitor positions it as a promising candidate in managing conditions associated with lipid dysregulation . Clinical trials are ongoing to evaluate its efficacy in combination therapies aimed at improving liver health .

Studies on drug interactions involving clesacostat have highlighted its pharmacokinetic profile. It is primarily cleared by hepatic uptake mediated by organic anion-transporting polypeptides and cytochrome P450 enzymes . Notably, when co-administered with ervogastat, another investigational drug targeting lipid metabolism, clesacostat showed a decrease in systemic exposure but maintained safety profiles without significant pharmacokinetic interactions . This suggests potential for combination therapies in treating complex metabolic conditions.

Clesacostat shares similarities with other compounds targeting lipid metabolism but has unique features that distinguish it:

Compound NameMechanism of ActionIndicationUnique Features
FirsocostatAcetyl-CoA carboxylase inhibitorNon-alcoholic fatty liver diseaseDeveloped for combination therapy with FXR agonists
AramcholStearoyl-CoA desaturase 1 inhibitorNon-alcoholic fatty liver diseaseFirst-in-class; promotes gallstone dissolution
ErvogastatDiacylglycerol O-acyltransferase 2 inhibitorNon-alcoholic steatohepatitisWorks synergistically with clesacostat

Clesacostat's specific targeting of acetyl-CoA carboxylase differentiates it from these compounds, which may target different aspects of lipid metabolism or act on different enzymes altogether .

XLogP3

3.2

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

502.22162007 g/mol

Monoisotopic Mass

502.22162007 g/mol

Heavy Atom Count

37

UNII

752DF9PPPI

Dates

Modify: 2024-02-18
Batchuluun et al. Lipogenesis inhibitors: therapeutic opportunities and challenges. Nature Reviews Drug Discovery, DOI: 10.1038/s41573-021-00367-2, published online 14 January 2022

Explore Compound Types